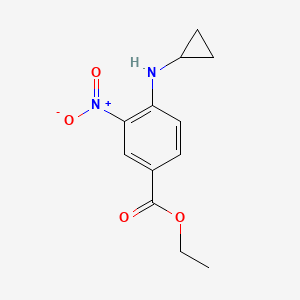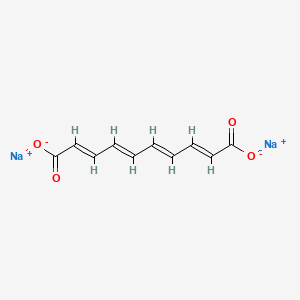![molecular formula C11H13ClN4 B1431498 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine CAS No. 35691-12-4](/img/structure/B1431498.png)
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine
Overview
Description
“2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine” is a chemical compound with the CAS Number: 35691-12-4 . It has a molecular weight of 236.7 . The IUPAC name for this compound is 2-chloro-N,N-diethylpyrido[3,2-d]pyrimidin-4-amine .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H13ClN4 . More detailed structural analysis is not available in the retrieved information.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved information, pyrido[2,3-d]pyrimidines have been studied for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .Physical And Chemical Properties Analysis
“this compound” is a white to brown solid . The storage temperature is +4°C .Scientific Research Applications
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine is widely used in scientific research and laboratory experiments. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. This compound is also used in the synthesis of other heterocyclic compounds, such as pyrido[3,2-d]pyrimidine-2-thiones and pyrido[3,2-d]pyrimidine-2-oxides. Additionally, this compound has been used in the preparation of fluorescent probes for the detection of biomolecules.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine is PI3Kδ , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PI3Kδ . This means it competes with ATP (adenosine triphosphate) for binding to the active site of the enzyme, thereby inhibiting its activity.
Biochemical Pathways
The inhibition of PI3Kδ affects multiple downstream pathways involved in cell growth and survival. These include the AKT/mTOR pathway , which regulates cell proliferation and survival, and the MAPK/ERK pathway , which controls cell differentiation and proliferation .
Pharmacokinetics
Itslipophilicity suggests that it can easily diffuse into cells , which could impact its bioavailability and distribution within the body.
Result of Action
By inhibiting PI3Kδ, this compound can potentially halt cell growth and proliferation , leading to cell death. This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine in laboratory experiments include its low cost, ease of synthesis, and wide availability. Additionally, this compound is soluble in water, ethanol, and methanol, making it easy to work with in aqueous solutions. The main limitation of this compound is its lack of specificity, as it can interact with a wide range of molecules.
Future Directions
Future research on 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine may focus on further elucidating its mechanism of action and exploring its potential applications in medicine and biotechnology. Additionally, further research may focus on examining the effects of this compound on other biochemical and physiological processes. Additionally, further research may focus on developing new synthetic methods for the production of this compound. Finally, further research may focus on investigating the potential toxicity of this compound and developing strategies to minimize its potential adverse effects.
properties
IUPAC Name |
2-chloro-N,N-diethylpyrido[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-3-16(4-2)10-9-8(6-5-7-13-9)14-11(12)15-10/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRSXOHTYPPHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=C1N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(2,4-Dichlorophenyl)-1-oxo-1-[4-[3-(2-pyrrolidin-1-ylbutoxy)pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B1431418.png)







![2,4-Dichloro-N-[4-(2,4-dichlorobenzoyloxy)-2-methylphenyl]benzamide](/img/structure/B1431432.png)
![8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-A]pyridine](/img/structure/B1431433.png)

![Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1431438.png)